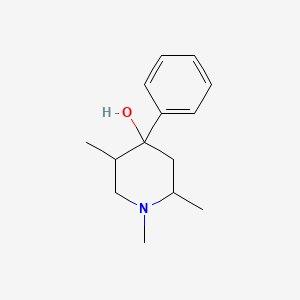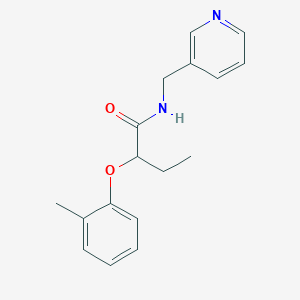![molecular formula C14H18N4O3S2 B5029643 N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5029643.png)
N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide, also known as AEAA, is a chemical compound that has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide is not fully understood, but it is thought to involve the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX by N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide may disrupt the pH balance in the tumor microenvironment, leading to cell death.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of pH in the body. N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has also been shown to have antioxidant properties and to reduce oxidative stress in animal models of diabetes.
実験室実験の利点と制限
One advantage of using N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide in lab experiments is its specificity for CAIX, which is overexpressed in many cancer cells. This makes N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide a potentially useful tool for studying the role of CAIX in cancer biology. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide. One area of interest is the development of more effective synthesis methods for N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide, which could improve its solubility and make it easier to work with in lab experiments. Another area of interest is the development of new cancer therapies based on the inhibition of CAIX, which could potentially be more effective and less toxic than current cancer treatments. Finally, further research is needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide and its potential applications in the treatment of other diseases.
合成法
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide involves the reaction of 2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt). The resulting product is N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide, which can be purified by recrystallization.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis.
特性
IUPAC Name |
2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-3-12-9(2)16-14(18-12)22-8-13(19)17-10-4-6-11(7-5-10)23(15,20)21/h4-7H,3,8H2,1-2H3,(H,16,18)(H,17,19)(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZSJSMHIZDQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5029574.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5029591.png)



![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5029626.png)

![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B5029637.png)
![N-[5-(5-bromo-2,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5029641.png)

![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5029657.png)